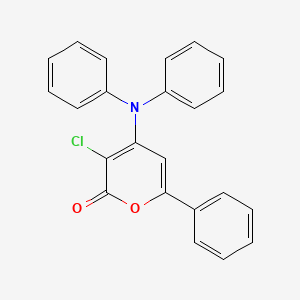
Manganese pidolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Manganese pidolate is a chemical compound formed by the combination of manganese and pidolic acid (also known as pyroglutamic acid). This compound is known for its high bioavailability and is often used in nutritional supplements to address manganese deficiencies. Manganese is an essential trace element that plays a crucial role in various biological processes, including enzyme activation, bone formation, and the metabolism of carbohydrates, amino acids, and cholesterol.
准备方法
Synthetic Routes and Reaction Conditions: Manganese pidolate can be synthesized through the reaction of manganese salts (such as manganese chloride or manganese sulfate) with pidolic acid. The reaction typically occurs in an aqueous solution, where the manganese salt and pidolic acid are mixed and allowed to react, forming this compound as a precipitate. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reactants are continuously fed into the system. The reaction mixture is then subjected to filtration and drying processes to obtain the final product in a pure and stable form. The use of advanced purification techniques ensures that the this compound produced is of high quality and suitable for use in various applications.
化学反应分析
Types of Reactions: Manganese pidolate can undergo various chemical reactions, including:
Oxidation: Manganese in the compound can be oxidized to higher oxidation states, such as manganese dioxide (MnO2).
Reduction: this compound can be reduced to lower oxidation states, depending on the reducing agents used.
Substitution: The pidolate ligand can be substituted with other ligands in coordination chemistry reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled conditions.
Major Products Formed:
Oxidation: Manganese dioxide (MnO2) and other higher oxidation state manganese compounds.
Reduction: Lower oxidation state manganese compounds.
Substitution: New coordination complexes with different ligands.
科学研究应用
Manganese pidolate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of manganese-based catalysts and materials.
Biology: Studied for its role in enzyme activation and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating manganese deficiencies and related disorders.
Industry: Utilized in the production of nutritional supplements and as an additive in various industrial processes.
作用机制
Manganese pidolate exerts its effects by providing bioavailable manganese, which is essential for the activation of various enzymes, including superoxide dismutase (SOD). SOD is an important antioxidant enzyme that protects cells from oxidative damage by neutralizing superoxide radicals. The pidolate ligand enhances the bioavailability of manganese, ensuring efficient absorption and utilization by the body.
相似化合物的比较
Manganese pidolate is unique due to its high bioavailability and stability compared to other manganese compounds. Similar compounds include:
Manganese chloride: Less bioavailable and more prone to causing gastrointestinal irritation.
Manganese sulfate: Commonly used in supplements but has lower bioavailability compared to this compound.
Manganese gluconate: Another form of manganese supplement with moderate bioavailability.
This compound stands out due to its superior bioavailability and minimal side effects, making it a preferred choice for addressing manganese deficiencies.
属性
CAS 编号 |
369630-79-5 |
|---|---|
分子式 |
C10H12MnN2O6 |
分子量 |
311.15 g/mol |
IUPAC 名称 |
manganese(2+);(2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/2C5H7NO3.Mn/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*3-;/m00./s1 |
InChI 键 |
FVAXVMXAPMGKTC-QHTZZOMLSA-L |
手性 SMILES |
C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].[Mn+2] |
规范 SMILES |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Mn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


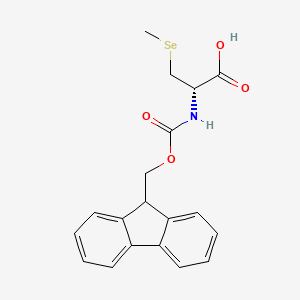
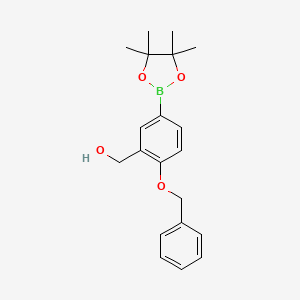
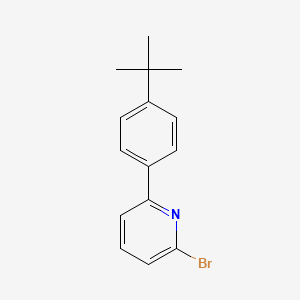
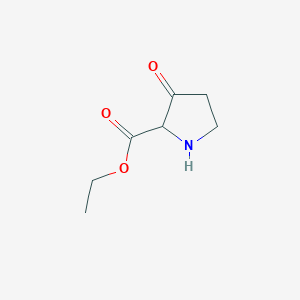
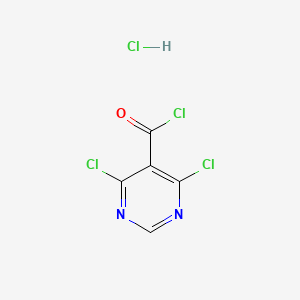
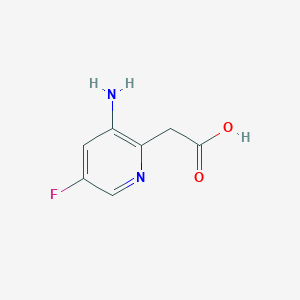
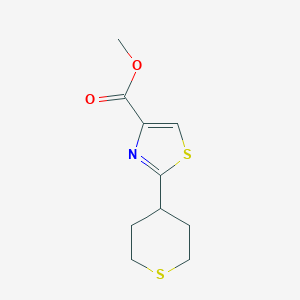

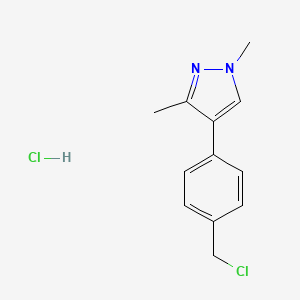


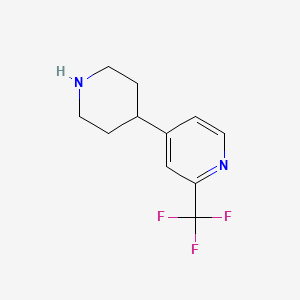
![(2S,4S,5R,6R)-2,4-dihydroxy-5-(pent-4-ynoylamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13137320.png)
